molecular formula C23H28N4O7 B1652727 MC-Gly-Gly-Phe CAS No. 1599440-15-9

MC-Gly-Gly-Phe

Cat. No.: B1652727
CAS No.: 1599440-15-9
M. Wt: 472.5
InChI Key: NFVPAFLSJIPUCL-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MC-Gly-Gly-Phe is a cleavable linker extensively utilized in the synthesis of antibody-drug conjugates (ADCs). Its primary function is to connect cytotoxic payloads to monoclonal antibodies, enabling targeted drug delivery. Key characteristics include:

  • Molecular formula: C₂₃H₂₈N₄O₇ (MW: 472.49) .
  • Purity: ≥98% (GLPBIO) to 99.41% (MCE) .
  • Storage: Powder stored at -20°C (3-year stability) or 4°C (2-year); solutions require -80°C for long-term storage .
  • Applications: Enables pH- or enzyme-dependent cleavage in ADCs, ensuring payload release in target tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MC-Gly-Gly-Phe typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: The first amino acid (methionine) is attached to the resin. Subsequent amino acids (glycine, glycine, and phenylalanine) are added one by one using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCCI) and hydroxybenzotriazole (HOBt).

    Deprotection: After each coupling step, the protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods: In industrial settings, the production of this compound may involve automated peptide synthesizers to scale up the synthesis process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: MC-Gly-Gly-Phe can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used for oxidation reactions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Site-directed mutagenesis often involves the use of specific primers and DNA polymerases.

Major Products:

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Peptides with altered amino acid sequences.

Scientific Research Applications

MC-Gly-Gly-Phe has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

    Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.

    Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of peptide-based materials and biosensors.

Mechanism of Action

The mechanism of action of MC-Gly-Gly-Phe involves its ability to bind to specific molecular targets. The peptide can interact with enzymes, receptors, and other proteins, influencing their activity and function. The methionine residue may play a role in redox reactions, while the glycine residues provide flexibility to the peptide chain. The phenylalanine residue contributes to hydrophobic interactions with target molecules.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparison

The table below compares MC-Gly-Gly-Phe with analogous ADC linkers:

Compound Structure Cleavability Reactive Group PEG/Non-PEG Purity Storage Application
This compound Tripeptide (Gly-Gly-Phe) Cleavable Maleimide Non-PEG 98–99.41% -20°C ADC synthesis
Mal-Phe-C4-Val-Cit-PAB Tetrapeptide with para-aminobenzyl Cleavable Maleimide Non-PEG 96.57–99.14% -20°C ADC synthesis
Maleimide-DOTA Macrocyclic chelator Non-cleavable Maleimide Non-PEG >95% -20°C Radioimmunotherapy
This compound-Gly Tetrapeptide (Gly-Gly-Phe-Gly) Cleavable Maleimide Non-PEG >98% -20°C ADC synthesis
Mal-PEG3-acid Maleimide-PEG₃-propionic acid Cleavable Maleimide PEG >95% -20°C ADC/PROTAC synthesis

Key Findings:

Cleavability: this compound and its analogs (e.g., Mal-Phe-C4-Val-Cit-PAB) rely on enzymatic or acidic cleavage, whereas Maleimide-DOTA is non-cleavable, limiting its use to stable conjugates .

Reactive Groups : Maleimide is ubiquitous, enabling thiol-based conjugation to antibodies .

PEG Influence : PEGylated linkers (e.g., Mal-PEG3-acid) enhance solubility but may alter pharmacokinetics .

Solubility and Formulation

  • This compound : Requires DMSO for stock solutions (e.g., 10 mM in 2.1164 mL DMSO per 10 mg) .
  • This compound-Gly-PAB-MMAE : Formulated with PEG300 and Tween 80 for in vivo studies, highlighting its compatibility with hydrophilic solvents .
  • HS-27 : Fluorescent linker with FITC tag, requiring specialized handling due to light sensitivity .

Purity and Quality Control

  • This compound : Rigorously tested via HPLC (GLPBIO: >98%, MCE: 99.41%) with certificates of analysis (COA) provided .
  • MC-AAA-NHCH2OCH2COOH : Purity >98%, validated via NMR and MS .
  • Regulatory Standards : Follows ICH guidelines for impurities, especially for biologics-derived linkers .

Research and Clinical Relevance

  • ADC Efficacy: this compound’s cleavage specificity reduces off-target toxicity compared to non-cleavable linkers like Maleimide-DOTA .
  • Emerging Analogs : this compound-Gly derivatives (e.g., MC-GGFG-Glycolic acid) show improved tumor penetration due to extended peptide chains .

Biological Activity

MC-Gly-Gly-Phe, a cleavable linker used in antibody-drug conjugates (ADCs), has garnered attention for its potential in cancer therapy. This article delves into its biological activity, synthesizing data from various studies and clinical trials to provide a comprehensive overview.

  • Molecular Formula : C23_{23}H28_{28}N4_{4}O7_{7}
  • Molecular Weight : 472.49 g/mol
  • CAS Number : 1599440-15-9

This compound functions as a linker that connects therapeutic agents to antibodies, allowing for targeted delivery of cytotoxic drugs to cancer cells. The cleavable nature of this linker enables the release of the drug in the tumor microenvironment, enhancing therapeutic efficacy while minimizing systemic toxicity.

Antibody-Drug Conjugates (ADCs)

This compound is primarily utilized in ADC formulations. Its role is crucial in ensuring that the payload (cytotoxic drug) is released at the target site, which is vital for maximizing the drug's effectiveness against cancer cells.

  • Clinical Applications :
    • In ADCs targeting HER2-positive cancers, studies have shown that linkers like this compound can significantly improve the pharmacological profiles of these conjugates, leading to enhanced anti-tumor activity.
    • For instance, ADCs using this compound have been evaluated in clinical trials for breast cancer and gastric cancer, demonstrating promising results in terms of overall response rates and progression-free survival .
  • In Vivo Studies :
    • In various preclinical models, including patient-derived xenografts, this compound-based ADCs exhibited substantial tumor regression compared to controls .

Data Table: Summary of Clinical Trials Involving this compound

Study NameTarget Cancer TypeDrug UsedObjective Response Rate (ORR)Median Overall Survival (mOS)Adverse Reactions
DESTINY Gastric01HER2-positive gastric cancerTrastuzumab deruxtecan51%12.5 monthsNeutropenia, anemia
ARX788HER2-positive advanced gastric cancerARX788OngoingOngoingOngoing
MRG002HER2-low locally advanced gastric cancerMRG00226.3%4.4 monthsGrade 3 or higher TEAEs

Case Studies

  • HER2-positive Breast Cancer :
    • A study comparing T-DM1 (an ADC utilizing a stable linker) with trastuzumab showed that T-DM1 significantly reduced the risk of invasive breast cancer recurrence by 50%, highlighting the importance of effective linkers like this compound in enhancing ADC performance .
  • Gastric Cancer Trials :
    • The DESTINY Gastric01 trial demonstrated that ADCs incorporating this compound achieved a notable ORR compared to traditional therapies, indicating its potential as a critical component in modern cancer treatment strategies .

Q & A

Basic Research Questions

Q. What are the optimal experimental protocols for synthesizing MC-Gly-Gly-Phe with high purity and yield?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is widely used, with Fmoc/t-Bu chemistry offering precise control over sequential amino acid coupling. Critical parameters include resin choice (e.g., Wang resin), coupling reagents (e.g., HBTU/HOBt), and deprotection conditions (20% piperidine in DMF). Post-synthesis, reverse-phase HPLC with C18 columns and gradient elution (e.g., 0.1% TFA in acetonitrile/water) is recommended for purification. Purity should be confirmed via LC-MS and NMR spectroscopy .

Q. How can researchers ensure accurate characterization of this compound’s structural and physicochemical properties?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : 2D 1H^1H-13C^{13}C HSQC and TOCSY for backbone assignment.
  • FTIR : Amide I and II bands (~1650 cm1^{-1}, ~1550 cm1^{-1}) confirm secondary structure.
  • Mass Spectrometry : MALDI-TOF or ESI-MS for molecular weight validation.
  • Circular Dichroism (CD) : Monitor conformational stability under varying pH/temperature.
    Document all protocols in line with reproducibility standards (e.g., Beilstein Journal guidelines) .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

  • Methodological Answer : Use cell-free and cell-based assays:

  • Enzyme Inhibition : Fluorescence-based kinetic assays (e.g., fluorogenic substrates).
  • Cytotoxicity : MTT or resazurin assays in relevant cell lines (e.g., HEK-293, HeLa).
  • Binding Affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
    Include positive/negative controls and triplicate measurements to minimize variability .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological activity across studies be systematically resolved?

  • Methodological Answer : Apply a mixed-methods framework:

  • Quantitative Meta-Analysis : Pool data from multiple studies using PRISMA guidelines; assess heterogeneity via I2I^2 statistics.
  • Qualitative Analysis : Review experimental conditions (e.g., buffer composition, cell passage number) for confounding factors.
  • In Silico Validation : Molecular docking (AutoDock Vina) to predict binding consistency across protein conformers.
    Address contradictions through triangulation and transparent reporting .

Q. What strategies enhance the stability of this compound in physiological environments for in vivo applications?

  • Methodological Answer : Design stability assays and modifications:

  • Protease Resistance : Incubate with trypsin/chymotrypsin; analyze degradation via SDS-PAGE.
  • PEGylation : Conjugate polyethylene glycol to amine groups; assess half-life in serum via LC-MS.
  • Liposomal Encapsulation : Use thin-film hydration with DSPC/cholesterol; monitor encapsulation efficiency and release kinetics.
    Validate in animal models (e.g., rodent pharmacokinetics) under ethical approval protocols .

Q. How can computational modeling improve the design of this compound derivatives with enhanced target specificity?

  • Methodological Answer : Implement a multi-step in silico workflow:

  • Pharmacophore Modeling (Schrödinger Phase) : Identify critical interaction motifs.
  • Molecular Dynamics (GROMACS) : Simulate ligand-receptor dynamics over 100 ns; calculate binding free energy (MM/PBSA).
  • ADMET Prediction (SwissADME) : Optimize derivatives for solubility, permeability, and toxicity.
    Cross-validate predictions with experimental SAR studies .

Q. Data Analysis & Interpretation

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Use nonlinear regression models:

  • Four-Parameter Logistic Curve (4PL) : Fit IC50_{50}/EC50_{50} values in GraphPad Prism.
  • Bootstrap Resampling : Estimate confidence intervals for small datasets.
  • ANOVA with Tukey’s Post Hoc : Compare multiple treatment groups.
    Report R2R^2, p-values, and effect sizes to meet reproducibility criteria .

Q. How should researchers address batch-to-batch variability in this compound synthesis during large-scale studies?

  • Methodological Answer : Implement quality-by-design (QbD) principles:

  • Design of Experiments (DoE) : Use Minitab to optimize synthesis parameters (e.g., temperature, reagent ratios).
  • Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FTIR.
  • Statistical Process Control (SPC) : Track critical quality attributes (CQAs) using control charts.
    Document deviations and corrective actions in supplementary materials .

Q. Ethical & Reproducibility Considerations

Q. What steps ensure ethical compliance in preclinical studies involving this compound?

  • Methodological Answer : Follow institutional and international guidelines:

  • Animal Research : ARRIVE 2.0 guidelines for experimental design and reporting.
  • Human Cell Lines : Verify authenticity via STR profiling; obtain informed consent for primary cells.
  • Data Sharing : Deposit raw data in FAIR-aligned repositories (e.g., Zenodo).
    Include ethics statements and approval numbers in manuscripts .

Q. How can researchers improve the reproducibility of this compound studies across labs?

  • Methodological Answer : Adhere to standardized reporting:
  • MIAPE Guidelines : Detail synthesis and characterization protocols.
  • BRENDA Database : Report enzyme assay conditions (pH, temperature, substrates).
  • Open Science Framework (OSF) : Share protocols, raw data, and analysis code.
    Conduct inter-lab validation studies and publish negative results to reduce publication bias .

Properties

IUPAC Name

(2S)-2-[[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O7/c28-18(9-5-2-6-12-27-21(31)10-11-22(27)32)24-14-19(29)25-15-20(30)26-17(23(33)34)13-16-7-3-1-4-8-16/h1,3-4,7-8,10-11,17H,2,5-6,9,12-15H2,(H,24,28)(H,25,29)(H,26,30)(H,33,34)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVPAFLSJIPUCL-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)CCCCCN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)CCCCCN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901130594
Record name N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]glycylglycyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901130594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1599440-15-9
Record name N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]glycylglycyl-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1599440-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]glycylglycyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901130594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.